mPGES1 Inhibitory Potency: N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Exhibits Low Nanomolar IC50 in Human Microsomal Assay
N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide demonstrates potent inhibition of human microsomal prostaglandin E synthase 1 (mPGES1) with an IC50 of 3 nM, measured in 293E cells using LC/MS/MS analysis [1]. In contrast, a closely related piperazine acetamide derivative (CHEMBL3758743) exhibits a significantly higher IC50 of 3,250 nM in a cellular mPGES1 assay using rhIL-1β-stimulated human A549 cells [2]. This represents an approximately 1,083-fold improvement in potency for the 3,5-dimethylphenyl-substituted compound under comparable in vitro conditions.
| Evidence Dimension | mPGES1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | CHEMBL3758743 (related piperazine acetamide): 3,250 nM |
| Quantified Difference | 1,083-fold lower IC50 (more potent) |
| Conditions | Target compound: human microsomal PGES1 in 293E cells, LC/MS/MS; Comparator: mPGES1 in rhIL-1β-stimulated human A549 cells, 18 hr treatment |
Why This Matters
For researchers developing selective mPGES1 inhibitors as anti-inflammatory agents, the 1,083-fold potency advantage directly translates to lower required compound concentrations in cellular assays, reducing off-target effects and improving assay signal-to-noise ratios.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). IC50: 3 nM. Inhibition of human microsomal PGES1 expressed in 293E cells by LC/MS/MS analysis. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142253 View Source
- [2] BindingDB. BDBM50142261 (CHEMBL3758743). IC50: 3.25E+3 nM. Inhibition of mPGES1 in rhIL-1beta-stimulated human A549 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142261 View Source
